(2-Amino-5-methoxyphenyl)methanol
Overview
Description
“(2-Amino-5-methoxyphenyl)methanol” is a biochemical reagent . It is a white to light-gray to yellow solid . The IUPAC name for this compound is also “(2-amino-5-methoxyphenyl)methanol” and it has a CAS Number of 55414-72-7 .
Molecular Structure Analysis
The molecular formula of “(2-Amino-5-methoxyphenyl)methanol” is C8H11NO2 . It has a molecular weight of 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis
“(2-Amino-5-methoxyphenyl)methanol” is a white to light-gray to yellow solid . It has a molecular weight of 153.17800 and a molecular formula of C8H11NO2 . The compound has a boiling point of 328.1±27.0°C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
- A study conducted by FathimaShahana and Yardily (2020) involved the synthesis of a novel compound similar to (2-Amino-5-methoxyphenyl)methanol. The compound's structure was analyzed using various techniques, including FTIR, NMR, and mass spectrometry, and its stability and intermolecular charge transfer were examined through natural bond orbital analysis (M. FathimaShahana & A. Yardily, 2020).
Photophysical Properties
- Behera, Karak, and Krishnamoorthy (2015) explored the photophysical characteristics of a compound analogous to (2-Amino-5-methoxyphenyl)methanol. They studied its behavior in various solvents using spectroscopic techniques, analyzing the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (S. Behera, Ananda Karak, & G. Krishnamoorthy, 2015).
Catalysis and Chemical Reactions
- In another study, Meng et al. (2020) demonstrated the role of methanol in the α-methoxymethylation and aminomethylation of propiophenones, showcasing its utility in organic synthesis. This highlights the potential applications of related compounds like (2-Amino-5-methoxyphenyl)methanol in similar catalytic processes (Xiu-jin Meng, Yongkai Pan, Shikun Mo, Hengshan Wang, Haitao Tang, & Ying-Ming Pan, 2020).
Ligand Exchange Reactions
- Klausmeyer et al. (2003) investigated ligand exchange reactions involving methoxide and alcohols, which can be relevant to understanding the reactivity of (2-Amino-5-methoxyphenyl)methanol. This research provides insight into the reaction mechanisms and structural behavior of similar compounds (K. Klausmeyer, Rafael A. Adrian, Meenafer Khan, & J. Reibenspies, 2003).
Green Chemistry Applications
- Zhang Qun-feng (2008) conducted a study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate relevant to azo disperse dyes. This research underscores the importance of environmentally friendly methods in synthesizing compounds related to (2-Amino-5-methoxyphenyl)methanol (Zhang Qun-feng, 2008).
Safety And Hazards
“(2-Amino-5-methoxyphenyl)methanol” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . The safety information pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .
properties
IUPAC Name |
(2-amino-5-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGOLZPDIJNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548513 | |
Record name | (2-Amino-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-methoxyphenyl)methanol | |
CAS RN |
55414-72-7 | |
Record name | (2-Amino-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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